N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a structurally complex molecule featuring an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position. The acetamide moiety is linked to a 3-acetamidophenyl group, contributing hydrogen-bonding capacity and aromatic interactions. This compound shares a scaffold with several indole-acetamide derivatives, which are often explored for their biological activities, including kinase inhibition, tubulin binding, and antiproliferative effects .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17(30)26-18-8-7-9-19(14-18)27-25(33)24(32)21-15-29(22-11-4-3-10-20(21)22)16-23(31)28-12-5-2-6-13-28/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3,(H,26,30)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLHZJIPFXMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Acetamide Group Addition: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural Analysis
- Indole Substitutions : The 2-oxo-2-(piperidin-1-yl)ethyl group at the indole N1 position is a common feature in the target compound and BF37374 . Piperidine enhances basicity and may facilitate cation-π interactions with target proteins.
- Acetamide Linker : The 3-acetamidophenyl group distinguishes the target compound from analogs like BF37374 (aliphatic chain) and D-24851 (pyridinyl). Aromatic substituents improve π-π stacking, while aliphatic chains may prioritize lipophilicity .
- Heteroatom Variations : The thioacetamide in ’s compound introduces sulfur, which increases metabolic resistance but may alter electronic properties compared to oxygen .
Research Findings and Trends
Substituent Impact: Aromatic groups (e.g., 3-acetamidophenyl, pyridinyl) enhance target binding via hydrogen bonding and π-π interactions .
Metabolic Stability :
- Thioether linkages () resist oxidation but may complicate synthesis .
- Aliphatic chains (BF37374) reduce solubility, limiting bioavailability compared to aromatic analogs .
Divergent Activities: Minor structural changes lead to distinct biological outcomes. For example, D-24851’s chloro and pyridinyl groups confer tubulin inhibition, while acrylate derivatives () focus on antiproliferative mechanisms .
Biological Activity
N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The specific synthetic pathways can vary, but they often utilize starting materials such as piperidine derivatives and indole-based compounds. A detailed synthetic route can be outlined as follows:
- Formation of Piperidine Derivative : The initial step involves the modification of piperidine to introduce functional groups that enhance biological activity.
- Indole Ring Construction : The indole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained by coupling the piperidine derivative with the indole compound, followed by acetylation to yield the target compound.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted on various related compounds showed that they were effective against a range of bacteria, including Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were reported to be in the micromolar range, indicating potent antibacterial effects.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Target Compound | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers.
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of specific enzymes associated with disease processes. For example, studies have shown that this compound can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. The inhibition constants (IC50) for PLA2 were found to be less than 1 µM, suggesting a strong interaction with the enzyme.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives including this compound were tested against clinical isolates of bacteria. The results indicated that the compound showed superior activity compared to standard antibiotics like tetracycline.
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting promising therapeutic potential.
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-acetamidophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide?
- Methodology : The synthesis involves three key stages:
Indole core construction : Start with indole derivatives functionalized at the 3-position.
Alkylation : Introduce the 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution or coupling reactions. Optimal conditions include using DMF as a solvent and temperatures of 60–80°C to enhance reactivity .
Acetamide formation : Couple the intermediate with 3-acetamidophenyl using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
Critical considerations : Monitor reaction progress via TLC and intermediate purification using column chromatography.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., indole C3-H, piperidine methylene groups) and carbonyl signals (e.g., acetamide C=O at ~168–170 ppm) .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ for C23H24N4O3) and fragmentation patterns .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low reactivity during the alkylation step of the indole moiety?
- Methodology :
- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)₂) to facilitate C–N bond formation in piperidine-ethyl group introduction .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity, while additives like KI enhance alkylation efficiency .
- Temperature modulation : Gradual heating (e.g., 60°C → 80°C) reduces side reactions. Post-reaction, purify intermediates via recrystallization to isolate the desired product .
Q. What analytical approaches resolve discrepancies in reported biological activities of this compound?
- Methodology :
- Purity validation : Use HPLC with a C18 column (≥95% purity threshold) to exclude impurities affecting bioactivity .
- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric interference .
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) and validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., kinase domains) based on the indole and piperidine moieties .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
